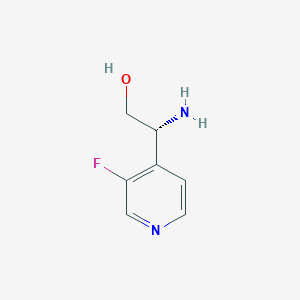
(R)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol is a chiral compound featuring an amino group, a fluoropyridinyl group, and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoropyridine.
Nucleophilic Substitution: 3-fluoropyridine undergoes nucleophilic substitution with an appropriate chiral amine to introduce the amino group.
Reduction: The resulting intermediate is then reduced to form the ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like crystallization or chromatography for purification.
Types of Reactions:
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the fluoropyridinyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Modified fluoropyridinyl derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the amino and fluoropyridinyl groups.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
類似化合物との比較
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2R)-2-amino-2-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol imparts unique electronic properties, influencing its reactivity and interactions.
Chirality: The chiral center in the compound adds to its specificity in biological systems.
特性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChIキー |
YRLHQSBSPRVYTR-ZETCQYMHSA-N |
異性体SMILES |
C1=CN=CC(=C1[C@H](CO)N)F |
正規SMILES |
C1=CN=CC(=C1C(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


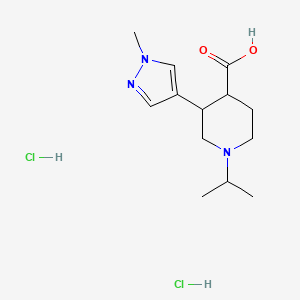
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
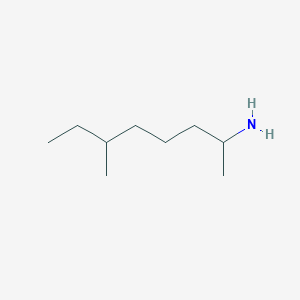
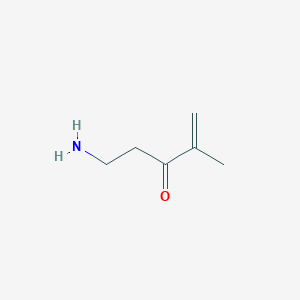
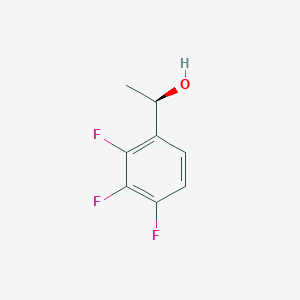
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
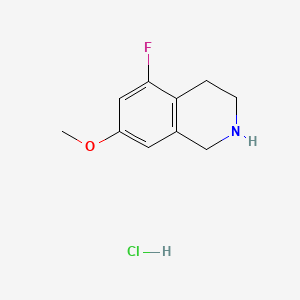
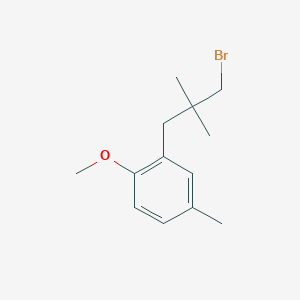
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
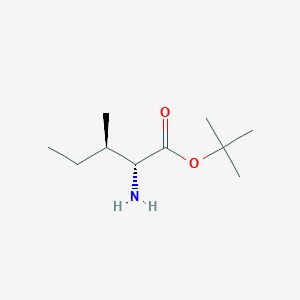
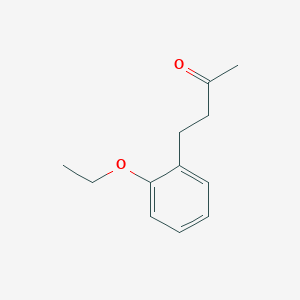
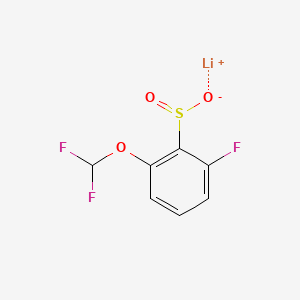
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)

